molecular formula C28H36N4O6S2 B612154 特加贝坦 CAS No. 1227637-23-1

特加贝坦

货号: B612154
CAS 编号: 1227637-23-1
分子量: 588.7 g/mol
InChI 键: OMWCXCBGEFHCTN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

安全和危害

Tegatrabetan is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

未来方向

Tegatrabetan is currently being evaluated in clinical trials for its efficacy in treating various types of cancer . For instance, it is being tested as a treatment for recurrent or refractory solid tumors, including lymphomas and desmoid tumors .

生化分析

Biochemical Properties

Tegatrabetan plays a significant role in biochemical reactions by interacting with β-catenin and TBL1 . It disrupts the binding of β-catenin with TBL1, inhibiting proteasomal degradation and reducing the nuclear levels of β-catenin .

Cellular Effects

Tegatrabetan has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, Tegatrabetan disrupts the TBL1-beta-catenin complex and inhibits beta catenin signaling .

Molecular Mechanism

The molecular mechanism of Tegatrabetan involves its interaction with β-catenin and TBL1 . Tegatrabetan binds to TBL1 in the β-catenin pocket, disrupting the formation of the activation complex necessary for oncogenic activity, and enabling degradation of free nuclear β-catenin .

Dosage Effects in Animal Models

In animal models, Tegatrabetan has shown significant effects at different dosages . For instance, in a phase I dose escalation study, Tegatrabetan was administered at six dose levels from 0.5 - 5 mg/kg . The study found that Tegatrabetan was well-tolerated and the recommended phase 2 dose (RP2D) was declared at 5 mg/kg based on pharmacologically relevant plasma concentrations and preliminary efficacy .

Metabolic Pathways

Tegatrabetan is involved in the Wnt-signaling pathway . It binds to TBL1 in the β-catenin pocket, disrupting the formation of the activation complex necessary for oncogenic activity, and enabling degradation of free nuclear β-catenin .

Subcellular Localization

The subcellular localization of Tegatrabetan involves its interaction with β-catenin and TBL1 . Tegatrabetan disrupts the binding of β-catenin with TBL1, leading to the degradation of nuclear β-catenin .

准备方法

Tegavivint 的合成路线和反应条件在公开发表的文献中没有详细介绍。 已知 Tegavivint 在临床环境中静脉注射 . 工业生产方法可能涉及复杂的合成有机化学技术,但具体细节是制造公司的专有技术。

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Tegatrabetan involves the condensation of two key precursors, namely 1,2-diaminopropane and 2-(2-aminoethylamino)ethanol, followed by subsequent reactions to form the final product.", "Starting Materials": [ "1,2-diaminopropane", "2-(2-aminoethylamino)ethanol", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "1. Dissolve 1,2-diaminopropane in methanol and add sodium hydroxide.", "2. Add 2-(2-aminoethylamino)ethanol to the reaction mixture and stir.", "3. Adjust the pH to 10-11 with sodium hydroxide.", "4. Heat the reaction mixture to reflux for 24 hours.", "5. Cool the reaction mixture and adjust the pH to 7 with hydrochloric acid.", "6. Extract the product with diethyl ether.", "7. Dry the organic layer with anhydrous sodium sulfate.", "8. Concentrate the organic layer under reduced pressure.", "9. Dissolve the residue in ethanol and add water.", "10. Adjust the pH to 7-8 with hydrochloric acid.", "11. Filter the resulting precipitate and dry under vacuum to obtain Tegatrabetan." ] }

CAS 编号

1227637-23-1

分子式

C28H36N4O6S2

分子量

588.7 g/mol

IUPAC 名称

N-[3,6-bis[(3,5-dimethylpiperidin-1-yl)sulfonyl]-10-nitrosoanthracen-9-yl]hydroxylamine

InChI

InChI=1S/C28H36N4O6S2/c1-17-9-18(2)14-31(13-17)39(35,36)21-5-7-23-25(11-21)28(30-34)26-12-22(6-8-24(26)27(23)29-33)40(37,38)32-15-19(3)10-20(4)16-32/h5-8,11-12,17-20,29,33H,9-10,13-16H2,1-4H3

InChI 键

OMWCXCBGEFHCTN-UHFFFAOYSA-N

手性 SMILES

C[C@@H]1C[C@@H](CN(C1)S(=O)(=O)C2=CC3=C(C=C2)C(=C4C=CC(=CC4=C3N=O)S(=O)(=O)N5C[C@@H](C[C@@H](C5)C)C)NO)C

SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)C(=C4C=CC(=CC4=C3N=O)S(=O)(=O)N5CC(CC(C5)C)C)NO)C

规范 SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)C(=C4C=CC(=CC4=C3N=O)S(=O)(=O)N5CC(CC(C5)C)C)NO)C

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

BC2059;  BC-2059;  BC 2059;  tegavivint;  Tegatrabetan,

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。